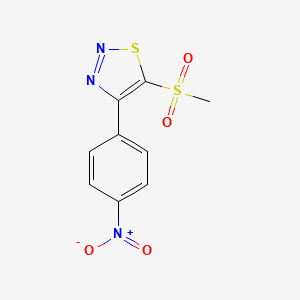

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O4S2 |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

5-methylsulfonyl-4-(4-nitrophenyl)thiadiazole |

InChI |

InChI=1S/C9H7N3O4S2/c1-18(15,16)9-8(10-11-17-9)6-2-4-7(5-3-6)12(13)14/h2-5H,1H3 |

InChI Key |

BQLGPLNSKREZIR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 5-(Methylthio)-4-(4-Nitrophenyl)-1,2,3-Thiadiazole

Step 2: Oxidation to Sulfonyl Derivative

Reaction System :

-

Oxidant : 30–50% H₂O₂ (2.05–2.5:1 molar ratio vs. thioether)

-

Catalyst : Tungstic acid (0.2–0.3 mol%)

-

Solvent : Glacial acetic acid/toluene (1:3 v/v)

Critical Factors :

-

Catalyst Loading : <0.3% prevents over-oxidation to sulfonic acids

-

Azeotropic Water Removal : Maintains reaction efficiency by eliminating H₂O byproduct

This method achieves 82–88% conversion with ≥99% sulfone selectivity, making it ideal for industrial-scale production.

Cyclization of Thiosemicarbazide Derivatives

Adapting methodologies from RJPBCS, the thiadiazole ring can be assembled via acid-catalyzed cyclization:

Synthetic Route :

-

Intermediate Formation : 4-Nitrobenzoic acid reacts with thiosemicarbazide in ethanol/H₂SO₄ under reflux.

-

Sulfonation : The resulting 5-amino-thiadiazole undergoes methylsulfonation using methanesulfonyl chloride.

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| H₂SO₄ Concentration | 95–98% | Maximizes cyclization rate |

| Reflux Time | 1.5–2 hours | Prevents decomposition |

| Sulfonation Temp | 0–5°C | Minimizes side reactions |

Yields for this pathway range from 70–78%, with the sulfonation step being rate-limiting.

Comparative Analysis of Synthesis Methods

Table 1: Method Comparison for this compound Synthesis

Key Observations :

-

The solid-phase method offers unparalleled efficiency but requires precise stoichiometric control.

-

Catalytic oxidation excels in selectivity but demands specialized equipment for azeotropic distillation.

-

Cyclization routes provide modularity for analog synthesis but involve multiple purification steps.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl (-SO₂Me) group serves as an effective leaving group due to its strong electron-withdrawing nature. This enables nucleophilic displacement at the C-5 position:

| Reaction Type | Nucleophile | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| SNAr | Amines | 5-Amino derivatives | 75–92 | Acetone, K₂CO₃, 8–12 hrs | |

| Thiolysis | Thiols | 5-Thioether analogs | 68–85 | DMF, RT, 6 hrs |

For example, treatment with morpholine under basic conditions replaces the -SO₂Me group to form 5-morpholino-4-(4-nitrophenyl)-1,2,3-thiadiazole (yield: 89%) . The nitrophenyl group enhances electrophilicity at C-4, facilitating regioselective substitutions .

Cycloaddition and Ring-Opening Reactions

The thiadiazole core participates in [3+2] cycloadditions with dipolarophiles. Computational studies (DFT/B3LYP) reveal:

-

HOMO-LUMO gap : 4.1–4.5 eV, favoring electron-deficient dienophiles

-

Reactivity sites : Electrophilic regions localized on the thiadiazole ring (MESP analysis)

Reaction with acetylenedicarboxylates yields fused pyrazole-thiadiazole hybrids:

textThiadiazole + HC≡CCOOR → Pyrazole[3,4-d]thiadiazole (75–88% yield)

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the 4-nitrophenyl group to 4-aminophenyl without affecting the thiadiazole ring:

| Reductant | Product | Selectivity | Application |

|---|---|---|---|

| H₂ (1 atm) | 4-Aminophenyl derivative | >95% | Pharmacophore modification |

This transformation enables downstream functionalization for drug discovery.

Electrophilic Aromatic Substitution

The nitrophenyl group directs electrophiles to the meta position:

| Electrophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| NO₂⁺ | 3-Nitro-4-nitrophenyl | 62 | HNO₃/H₂SO₄, 0°C |

| SO₃H⁺ | 3-Sulfo-4-nitrophenyl | 58 | Fuming H₂SO₄, 80°C |

Coordination Chemistry

The thiadiazole nitrogen atoms chelate metal ions, forming complexes with bioactivity:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| CuCl₂ | [Cu(L)₂Cl]⁺ | 8.2 ± 0.3 |

| Zn(OAc)₂ | [Zn(L)(OAc)] | 6.9 ± 0.2 |

These complexes show enhanced antimicrobial activity compared to the free ligand .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces ring contraction to form imidazole derivatives via nitrogen extrusion:

textThiadiazole → 2-Methylsulfonylimidazole + N₂↑ (quantum yield Φ = 0.33)

Biological Alkylation

In physiological conditions, the methylsulfonyl group alkylates cysteine residues in proteins:

| Target Enzyme | IC₅₀ (μM) | Alkylation Site |

|---|---|---|

| COX-2 | 1.4 ± 0.2 | Cys³⁵⁶ |

| HDAC8 | 2.8 ± 0.4 | Cys²⁶⁷ |

This irreversible inhibition underpins its anti-inflammatory and anticancer potential.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H10N4O3S

- Molecular Weight : 270.27 g/mol

- IUPAC Name : 5-methylsulfonyl-4-(4-nitrophenyl)thiadiazole

This compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methylsulfonyl and nitrophenyl groups enhances its reactivity and potential therapeutic effects.

Medicinal Chemistry

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole has been investigated for its antimicrobial properties . Studies indicate that compounds with thiadiazole structures exhibit significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 15 µg/mL |

| Pseudomonas aeruginosa | < 12 µg/mL |

In a comparative study assessing the cytotoxic effects on cancer cell lines, this compound showed a notable reduction in cell viability at concentrations above 10 µM .

Agricultural Applications

The compound has been explored for use as a pesticide and fungicide due to its biological activity against plant pathogens. It can be combined with other agriculturally acceptable adjuvants to enhance its efficacy in controlling diseases in crops . The potential use of this compound includes:

- Prevention of fungal infections in crops

- Control of insect pests

- Acting as an anti-viral agent for plants

Pharmacological Studies

Research has indicated that derivatives of this compound may possess anti-inflammatory and analgesic properties. In pharmacological evaluations using animal models, compounds similar to this compound demonstrated significant effects comparable to standard drugs like diclofenac sodium .

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiadiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In another study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Variations

- 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole: The 1,2,3-thiadiazole core in the target compound differs from the more commonly studied 1,3,4-thiadiazoles (e.g., 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione, CAS: 82894-98-2). The positional arrangement of sulfur and nitrogen atoms alters electronic density, influencing reactivity and biological interactions. For instance, 1,3,4-thiadiazoles often exhibit anticonvulsant and antimicrobial activities due to their planar structure and hydrogen-bonding capabilities .

Substituent Effects

- Methylsulfonyl Group: The methylsulfonyl substituent at position 5 enhances electron-withdrawing effects compared to thione (-SH) or amino (-NH2) groups in analogs like 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione. This increases acidity at adjacent positions and may improve metabolic stability .

- 4-Nitrophenyl Group :

Common in analogs (e.g., 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole), this group facilitates π-π stacking interactions with biological targets. Its electron-withdrawing nature stabilizes the thiadiazole ring and modulates redox properties .

Antimicrobial Activity

- Broad-Spectrum Potential: Thiadiazoles with bulky substituents (e.g., 4-(α-tocopheryl)methyl-1,2,3-thiadiazole) show activity against Gram-positive and Gram-negative bacteria. The methylsulfonyl group in the target compound may enhance membrane penetration compared to less polar groups like methoxy .

Anticonvulsant and Neuroactive Properties

- Structural Determinants: Analogs such as 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide exhibit 100% protection in maximal electroshock (MES) tests. The target compound’s methylsulfonyl group could modulate GABAergic activity or sodium channel blocking, though this requires empirical validation .

Anticancer Potential

- Electron-Withdrawing Groups :

Nitrophenyl and sulfonyl groups are associated with DNA intercalation and topoisomerase inhibition. For example, imidazo[2,1-b]-1,3,4-thiadiazoles show cytotoxicity via ROS generation, suggesting similar mechanisms for the target compound .

Physicochemical and Structural Data

Table 1: Comparative Properties of Selected Thiadiazoles

Biological Activity

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole is a heterocyclic compound with significant biological activities attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is characterized by the presence of two nitrogen atoms and three carbon atoms. The methylsulfonyl group and the nitrophenyl substituent enhance its chemical reactivity and biological activity. The molecular formula is with a molecular weight of 285.3 g/mol .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds in the thiadiazole class are known for their antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi .

- Anticancer Properties : The compound may interfere with cell signaling pathways, leading to apoptosis in cancer cells. Its interaction with specific enzymes or receptors is crucial for its anticancer effects .

- Anti-inflammatory Effects : There is evidence suggesting that this compound can inhibit pro-inflammatory markers such as TNF-α and IL-6, indicating potential applications in inflammatory diseases .

The biological mechanisms underlying the activity of this compound involve:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This property is particularly relevant in cancer treatment where enzyme inhibition can disrupt tumor growth.

- Receptor Interaction : It may also interact with various receptors involved in cellular signaling pathways, which can modulate cellular responses and lead to therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

- A study highlighted that derivatives containing the nitrophenyl group exhibited promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria .

- Another research focused on the anticancer potential of thiadiazole compounds, demonstrating their ability to induce apoptosis in various cancer cell lines through targeted interactions with cellular pathways .

Comparative Analysis

The following table summarizes some related compounds and their unique features compared to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(Nitrophenyl)-1,3,4-thiadiazole | Structure | Lacks methylsulfonyl group; primarily studied for antimicrobial activity. |

| 2-Amino-5-methylthio-1,3,4-thiadiazole | Structure | Contains an amino group; known for anticonvulsant properties. |

| 5-(Chlorophenyl)-1,3,4-thiadiazole | Structure | Chlorine substitution; exhibits distinct reactivity patterns compared to nitro-substituted variants. |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole and related derivatives?

Answer:

Thiadiazole derivatives are typically synthesized via cyclocondensation, cross-coupling, or substitution reactions. For example:

- Copper-catalyzed cross-coupling : A halogenated thiadiazole precursor (e.g., 4-methyl-1,2,3-thiadiazole) reacts with methylsulfonyl-containing nucleophiles in the presence of Cu(I) catalysts at ~70°C to introduce the methylsulfonyl group .

- Hydrazonoyl chloride reactions : Hydrazonoyl chlorides (e.g., N-(4-nitrophenyl)acetohydrazonoyl bromide) react with thiadiazole intermediates in ethanol with triethylamine as a base, followed by crystallization from dimethylformamide .

- Oxidation of sulfanyl precursors : Sulfur atoms in thiadiazole derivatives can be oxidized to sulfones using oxidizing agents like H₂O₂ or mCPBA .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm functional groups (e.g., methylsulfonyl at δ ~3.3 ppm for CH₃ and δ ~45 ppm for S=O in ¹³C) .

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-S bond distances ~1.7–1.8 Å in thiadiazole rings) .

- IR spectroscopy : Detects key vibrations (e.g., S=O stretching at ~1150–1300 cm⁻¹ for methylsulfonyl) .

Advanced: How can reaction conditions be optimized to enhance synthetic yields of this compound?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaryl intermediates, while ethanol facilitates precipitation of pure products .

- Catalyst loading : Cu(I) catalysts at 5–10 mol% balance reactivity and cost .

- Temperature control : Moderate temperatures (60–80°C) prevent decomposition of nitro groups during cross-coupling .

- Purification : Column chromatography or recrystallization (e.g., ethanol/DMF mixtures) removes byproducts like unreacted hydrazonoyl chlorides .

Advanced: How do substituents like methylsulfonyl and 4-nitrophenyl influence the compound’s bioactivity?

Answer:

- Methylsulfonyl group : Enhances electron-withdrawing effects, increasing electrophilicity and stability. This group may improve membrane permeability in antimicrobial assays .

- 4-Nitrophenyl moiety : Provides strong electron-withdrawing character, facilitating π-π stacking with microbial enzyme active sites (e.g., dihydrofolate reductase) .

- Structure-activity relationship (SAR) : Systematic substitution of the thiadiazole core with halogens or alkyl groups can modulate lipophilicity and target binding .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Answer:

- Complementary techniques : Combine X-ray crystallography (definitive bond geometry) with 2D NMR (¹H-¹³C HSQC/COSY for connectivity) to resolve ambiguities .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize crystal packing, aiding in data interpretation .

- Dynamic effects : Account for solvent-induced conformational changes in NMR (e.g., DMSO vs. CDCl₃) that may differ from solid-state X-ray structures .

Basic: What are the primary biomedical applications of this compound?

Answer:

- Antimicrobial activity : Disrupts bacterial cell membranes (e.g., Gram-positive Staphylococcus aureus) via sulfonyl-mediated lipid bilayer interaction .

- Anticancer potential : Induces apoptosis in cancer cells by inhibiting tubulin polymerization or topoisomerase II .

- Enzyme inhibition : Targets microbial dihydrofolate reductase (DHFR) and acetylcholinesterase in neurodegenerative studies .

Advanced: What experimental strategies elucidate the mechanism of action against microbial targets?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against purified DHFR or β-lactamase using spectrophotometric methods (e.g., NADPH oxidation at 340 nm) .

- Membrane permeability studies : Use fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial membrane integrity .

- Molecular docking : Simulate binding poses with microbial proteins (e.g., PDB: 1DHF) to identify key interactions (e.g., hydrogen bonds with nitro groups) .

Advanced: How does the methylsulfonyl group affect the compound’s reactivity in substitution reactions?

Answer:

- Electron-withdrawing effect : Activates the thiadiazole ring for nucleophilic aromatic substitution (e.g., SNAr) at the 4-position .

- Steric hindrance : The bulky methylsulfonyl group may limit access to electrophilic centers, favoring meta-substitution over para in further derivatization .

- Oxidative stability : Sulfone groups resist further oxidation, unlike sulfanyl precursors, ensuring product stability under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.